molecular formula C17H17F2N3O3S B2934066 N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 2309555-34-6

N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2934066
CAS No.: 2309555-34-6
M. Wt: 381.4
InChI Key: FGQMZLWQJHRACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound featuring a cyclopenta[c]pyrazole core, a sulfone-containing thiolane ring, and a difluorophenyl carboxamide group. This specific architecture suggests significant potential for use in medicinal chemistry and pharmacology research. Compounds with similar structures, such as the N-[3,5-bis(trifluoromethyl)phenyl] analogue, are investigated as building blocks for developing more complex molecules and are noted for their potential antimicrobial properties and enzyme inhibition activities . The mechanism of action for this class of compounds is believed to involve interaction with specific biological targets; the fluorinated aromatic ring can enhance binding affinity to proteins or enzymes, while the rigid polycyclic core contributes to molecular stability . Researchers value this compound for developing novel biochemical probes. Its synthesis typically involves multi-step routes, including cyclization to form the pyrazole core and subsequent functionalization. Quality is assured through techniques like HPLC, NMR, and mass spectrometry . This product is intended for research and development purposes strictly in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3S/c18-10-4-5-15(13(19)8-10)20-17(23)16-12-2-1-3-14(12)21-22(16)11-6-7-26(24,25)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMZLWQJHRACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Thiolan-3-yl Moiety: This can be done through nucleophilic substitution or addition reactions.

    Formation of the Carboxamide Group: This step typically involves amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the oxidation of the thiolan-3-yl moiety to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it has medicinal properties, it might interact with enzymes, receptors, or other proteins to modulate biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents at Position 2 Substituents at Position 3
Target Compound Cyclopenta[c]pyrazole 1,1-Dioxo-thiolan-3-yl N-(2,4-Difluorophenyl)carboxamide
N-(3-Chlorophenyl)-... () Cyclopenta[c]pyrazole 1,1-Dioxo-thiolan-3-yl N-(3-Chlorophenyl)carboxamide
N-(2,4-Difluorophenyl)-1-methylpyrazole-5-carboxamide () Pyrazole Methyl N-(2,4-Difluorophenyl)carboxamide
22f () Oxazole-quinoline Quinoline-sulfonamide N-(3-Methoxypropyl)carboxamide

Key Observations :

  • The target compound and ’s analog share the sulfone-modified thiolan and cyclopenta[c]pyrazole core, but the 3-chlorophenyl vs. 2,4-difluorophenyl substitution alters electronic and steric properties .
  • Simplification of the core to pyrazole () removes conformational constraints, likely reducing binding affinity to rigid enzyme pockets .

Key Observations :

  • The sulfone group in the target compound replaces the thione (C=S) in ’s triazoles, shifting IR absorption to higher frequencies (~1300 cm⁻¹ vs. ~1250 cm⁻¹) .
  • The cyclopenta core’s rigidity may reduce rotational isomers, simplifying NMR spectra compared to flexible analogs like ’s oxazole-quinoline derivatives .

Key Observations :

  • quinoline) may target different pathways .
  • Diflufenican () shares the 2,4-difluorophenyl group but acts as a herbicide, highlighting how core structure dictates biological role .

Biological Activity

N-(2,4-difluorophenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : A cyclopenta[c]pyrazole ring.
  • Substituents : A difluorophenyl group and a dioxothiolan moiety.

The molecular formula is C14_{14}H12_{12}F2_{2}N2_{2}O3_{3}S, with a molecular weight of approximately 318.32 g/mol.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance:

  • Cytotoxicity : The compound's analogs have shown varying degrees of cytotoxicity against cancer cell lines such as MCF7 and MDA-MB-231. In one study, a related pyrazole derivative demonstrated an IC50_{50} of 39.70 µM against MCF7 cells .
  • Mechanism of Action : The mechanism often involves the modulation of apoptotic pathways through caspase activation. For example, compounds targeting caspases have been shown to reduce cell viability effectively .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy:

  • Inhibition of Pro-inflammatory Cytokines : Similar pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that certain pyrazole derivatives may possess neuroprotective qualities:

  • Enzyme Inhibition : Some analogs have been shown to inhibit metabolic enzymes relevant to neurodegenerative disorders. For example, potent inhibition of acetylcholinesterase (AChE) has been observed in related compounds .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AMCF739.70Caspase activation
Compound BMDA-MB-2310.26MEK inhibition

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.

CompoundCytokine Level Reduction (%)
Compound CTNF-alpha: 75%
Compound DIL-6: 60%

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • Pyrazole protons (δ 6.5–7.5 ppm) and carbons (δ 110–150 ppm).
    • Difluorophenyl group: Two distinct doublets for aromatic protons (J = 8–10 Hz) .
    • Thiolan-3-yl sulfone: Characteristic downfield shifts (δ 3.5–4.5 ppm for CH₂ groups adjacent to SO₂) .
  • IR : Strong absorption at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1700 cm⁻¹ (amide C=O) .
  • HRMS : Exact mass calculation (e.g., [M+H]⁺) should match theoretical values within 5 ppm error .

Basic: What is the role of fluorine substituents in modulating the compound’s reactivity or bioactivity?

Methodological Answer :
Fluorine atoms on the phenyl ring:

  • Electronic Effects : Enhance electrophilicity of the carboxamide group via inductive withdrawal, improving binding to target proteins .
  • Metabolic Stability : Reduce oxidative metabolism by cytochrome P450 enzymes, as seen in related fluorinated pyrazoles .
  • Experimental Validation : Compare logP (HPLC) and metabolic half-life (microsomal assays) with non-fluorinated analogs .

Advanced: How can reaction yields be optimized for the cyclocondensation step?

Q. Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol, methanol) to balance reactivity and solubility .
  • Catalysis : Add Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Control : Reflux at 80–100°C for 6–12 hours, with inert gas (N₂) to prevent oxidation .
    Data Analysis : Use DOE (Design of Experiments) to identify optimal molar ratios (hydrazine:ketoester ≈ 1:1.2) .

Advanced: How to resolve contradictions in reported reaction conditions for similar pyrazole derivatives?

Methodological Answer :
Example: uses K₂CO₃ in DMF at RT, while employs NaHCO₃ in refluxing ethanol.

  • Troubleshooting :
    • Test both conditions with TLC monitoring.
    • Evaluate purity (HPLC) and yield for each method.
    • Consider steric hindrance: Bulky substituents may require higher temperatures .
      Resolution : Publish a comparative study with kinetic data (e.g., Arrhenius plots) to guide condition selection.

Advanced: What computational modeling approaches predict the compound’s binding affinity to biological targets?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on:
    • Hydrogen bonds between the carboxamide and active-site residues.
    • Hydrophobic contacts with the difluorophenyl group .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability .
    Validation : Compare predicted IC₅₀ values with in vitro enzyme assays.

Advanced: How to design experiments to establish structure-activity relationships (SAR) for this compound?

Q. Methodological Answer :

  • Analog Synthesis :
    • Vary substituents on the phenyl ring (e.g., Cl, OMe vs. F).
    • Modify the thiolane sulfone group (e.g., replace with phosphonate) .
  • Bioassays :
    • Measure IC₅₀ in target-specific assays (e.g., kinase inhibition).
    • Assess solubility (shake-flask method) and membrane permeability (Caco-2 model) .
      Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Advanced: What are the key challenges in purifying this compound, and how are they addressed?

Q. Methodological Answer :

  • Challenge 1 : Low solubility in common solvents.
    • Solution : Use DMF/water recrystallization or reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Challenge 2 : Co-eluting impurities.
    • Solution : Employ preparative TLC with dichloromethane/methanol (9:1) or centrifugal partition chromatography .
      Purity Criteria : ≥95% by HPLC (UV 254 nm), confirmed by elemental analysis (C, H, N within ±0.4%) .

Advanced: How to assess the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .
  • Oxidative Stress : Expose to H₂O₂ (1 mM) or liver microsomes + NADPH; quantify metabolites .
  • Light Sensitivity : Conduct ICH Q1B photostability testing (UV/visible light, 1.2 million lux-hours) .
    Mitigation : Formulate with antioxidants (e.g., BHT) or lyophilize for long-term storage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.